(3,3-Difluorospiro[3.3]heptan-1-yl)methanol
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Overview
Description
(3,3-Difluorospiro[33]heptan-1-yl)methanol is a chemical compound with the molecular formula C8H12F2O It is characterized by a spirocyclic structure with two fluorine atoms attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorospiro[3.3]heptan-1-yl)methanol typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorospiro[3.3]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of (3,3-Difluorospiro[3.3]heptan-1-yl)ketone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
(3,3-Difluorospiro[3.3]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,3-Difluorospiro[3.3]heptan-1-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The spirocyclic structure provides unique steric and electronic properties that can modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorospiro[3.3]heptan-1-yl)methanesulfonyl chloride: A related compound with a sulfonyl chloride functional group.
(3,3-Difluorospiro[3.3]heptan-1-yl)amine: A similar compound with an amine functional group.
Uniqueness
(3,3-Difluorospiro[3.3]heptan-1-yl)methanol is unique due to its specific combination of a spirocyclic structure and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3,3-difluorospiro[3.3]heptan-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c9-8(10)4-6(5-11)7(8)2-1-3-7/h6,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYQLBVBMQMRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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